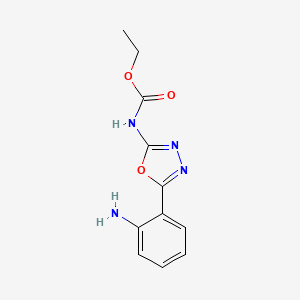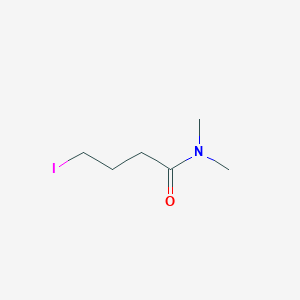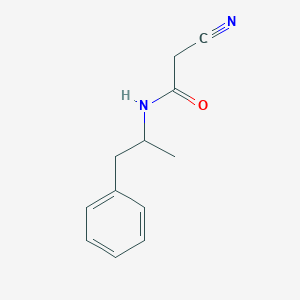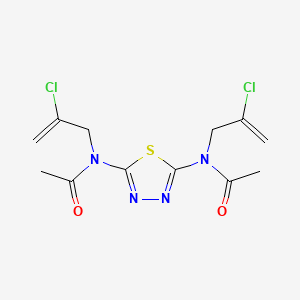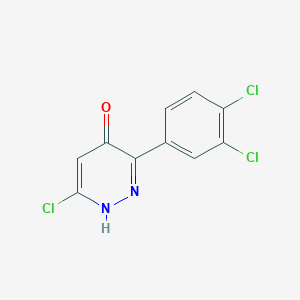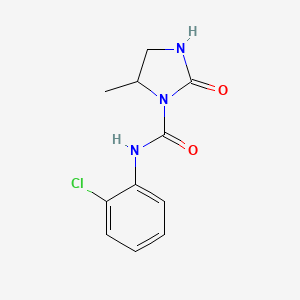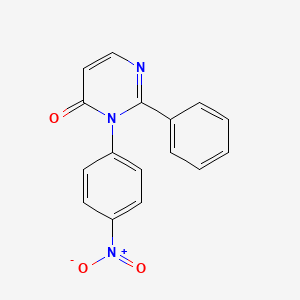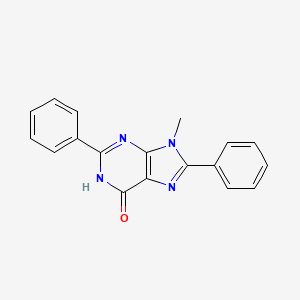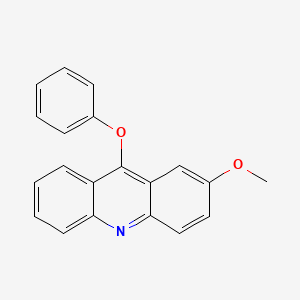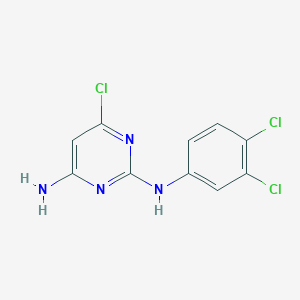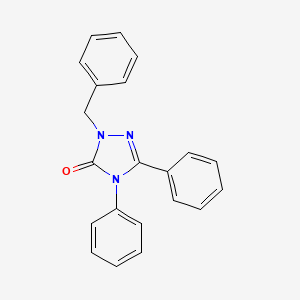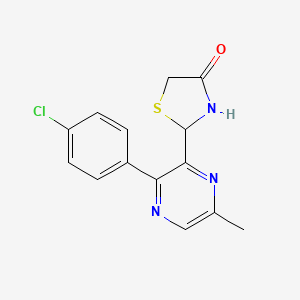
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyrazine ring. The presence of a chlorophenyl group and a methyl group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and reaction time.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinone derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Substituted Phenyl)-thiazolidin-4-one: Similar structure but different substituents on the phenyl ring.
3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one: Contains a thioxo group instead of a pyrazine ring.
Uniqueness
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is unique due to its combined thiazolidine and pyrazine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12ClN3OS |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-6-methylpyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-6-16-12(9-2-4-10(15)5-3-9)13(17-8)14-18-11(19)7-20-14/h2-6,14H,7H2,1H3,(H,18,19) |
Clave InChI |
WRKUFZWLRXYSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C2NC(=O)CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
